molecular formula C12H8N6O7S B4883638 4-[(5,7-dinitro-2,1,3-benzoxadiazol-4-yl)amino]benzenesulfonamide

4-[(5,7-dinitro-2,1,3-benzoxadiazol-4-yl)amino]benzenesulfonamide

Cat. No. B4883638
M. Wt: 380.30 g/mol
InChI Key: ABNCQGURPDBDSJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-[(5,7-dinitro-2,1,3-benzoxadiazol-4-yl)amino]benzenesulfonamide, commonly known as DNBS, is a chemical compound that has been widely used in scientific research. DNBS is a fluorescent molecule that has been used as a probe for the study of protein-protein interactions, enzyme activity, and receptor binding.

Mechanism of Action

The mechanism of action of DNBS is based on its ability to bind to proteins and other biomolecules. DNBS binds to proteins through the formation of covalent bonds with amino acid residues such as lysine and cysteine. The binding of DNBS to proteins results in a change in the fluorescence properties of the molecule, which can be used to monitor protein-protein interactions and enzyme activity.
Biochemical and Physiological Effects:
DNBS has been shown to have a variety of biochemical and physiological effects. DNBS has been shown to inhibit the activity of some enzymes, such as protein kinase C and tyrosine kinase, and to induce the expression of some genes, such as c-fos and c-jun. DNBS has also been shown to induce apoptosis in some cell types.

Advantages and Limitations for Lab Experiments

The advantages of using DNBS in lab experiments include its high sensitivity, its ability to monitor protein-protein interactions and enzyme activity in real-time, and its compatibility with a variety of experimental conditions. The limitations of using DNBS in lab experiments include its potential toxicity to cells and its limited availability.

Future Directions

For the use of DNBS in scientific research include the development of new fluorescent probes with improved sensitivity and specificity, the application of DNBS in the study of protein-protein interactions in live cells, and the use of DNBS in the development of new drugs for the treatment of diseases such as cancer and Alzheimer's disease.
Conclusion:
In conclusion, DNBS is a valuable tool for scientific research due to its ability to monitor protein-protein interactions, enzyme activity, and receptor binding. DNBS has been used to study a variety of biological processes, including gene expression, cell growth, and differentiation. While DNBS has some limitations, its advantages make it a valuable tool for researchers in many fields. Future research on DNBS will likely lead to new discoveries and applications in the field of biomedical research.

Synthesis Methods

DNBS can be synthesized by the reaction of 5,7-dinitro-2,1,3-benzoxadiazol-4-amine with 4-aminobenzenesulfonamide in the presence of a coupling reagent. The reaction yields DNBS as a yellow powder with a purity of over 95%.

Scientific Research Applications

DNBS has been widely used in scientific research as a fluorescent probe for the study of protein-protein interactions, enzyme activity, and receptor binding. DNBS has been used to study the binding of ligands to proteins, the activity of enzymes, and the interaction of proteins with cell membranes. DNBS has also been used to study the regulation of gene expression and the signaling pathways involved in cell growth and differentiation.

properties

IUPAC Name

4-[(5,7-dinitro-2,1,3-benzoxadiazol-4-yl)amino]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8N6O7S/c13-26(23,24)7-3-1-6(2-4-7)14-10-8(17(19)20)5-9(18(21)22)11-12(10)16-25-15-11/h1-5,14H,(H2,13,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ABNCQGURPDBDSJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1NC2=C(C=C(C3=NON=C23)[N+](=O)[O-])[N+](=O)[O-])S(=O)(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8N6O7S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-[(5,7-Dinitro-2,1,3-benzoxadiazol-4-yl)amino]benzenesulfonamide

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